3-Bromo-2-fluoropyridin-4-amine
Overview
Description
3-Bromo-2-fluoropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H4BrFN2. This compound is part of the pyridine family, which is known for its aromatic properties and nitrogen-containing ring structure. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique electronic and steric effects these substituents impart.
Mechanism of Action
Target of Action
It is known that fluoropyridines are often used in the synthesis of various new drugs .
Mode of Action
It is known that fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The effects of 3-Bromo-2-fluoropyridin-4-amine on various types of cells and cellular processes are currently unknown. It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These hypotheses need to be confirmed through rigorous scientific studies .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well understood. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method is the fluorination of 3-bromo-2-nitropyridine using a fluorinating agent such as Bu4N+F− in DMF at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be converted to this compound through subsequent reduction and amination steps.
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoropyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and organometallic compounds are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Bromo-2-fluoropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for bioactive compounds in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoropyridin-2-amine: Another fluorinated pyridine with similar properties but different substitution pattern.
2-Bromo-3-fluoropyridine: Lacks the amine group, making it less versatile for certain applications.
4-Amino-3-bromo-2-fluoropyridine: Similar structure but different positional isomer.
Uniqueness
3-Bromo-2-fluoropyridin-4-amine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.
Properties
IUPAC Name |
3-bromo-2-fluoropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEKOWPVKITENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720906 | |
Record name | 3-Bromo-2-fluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364917-17-8 | |
Record name | 3-Bromo-2-fluoro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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